1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine

Oxazolidinone antibiotics antibacterial synthesis azetidine intermediates

1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine (CAS 919356-93-7) is a synthetic azetidine building block bearing a 2,6-difluoro-4-nitrophenyl group at the 1-position and a methoxy substituent at the 3-position of the strained four-membered ring. It serves as a critical late-stage intermediate in the patented synthesis of oxazolidinone antibacterial agents, where it undergoes nitro reduction and subsequent carbamate formation to install the azetidine C-ring found in advanced clinical candidates.

Molecular Formula C10H10F2N2O3
Molecular Weight 244.19 g/mol
CAS No. 919356-93-7
Cat. No. B11871971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine
CAS919356-93-7
Molecular FormulaC10H10F2N2O3
Molecular Weight244.19 g/mol
Structural Identifiers
SMILESCOC1CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F
InChIInChI=1S/C10H10F2N2O3/c1-17-7-4-13(5-7)10-8(11)2-6(14(15)16)3-9(10)12/h2-3,7H,4-5H2,1H3
InChIKeyPNCZCNWJQLYWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine (CAS 919356-93-7): A Key Azetidine Intermediate for Oxazolidinone Antibiotic Synthesis


1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine (CAS 919356-93-7) is a synthetic azetidine building block bearing a 2,6-difluoro-4-nitrophenyl group at the 1-position and a methoxy substituent at the 3-position of the strained four-membered ring . It serves as a critical late-stage intermediate in the patented synthesis of oxazolidinone antibacterial agents, where it undergoes nitro reduction and subsequent carbamate formation to install the azetidine C-ring found in advanced clinical candidates [1]. The compound is commercially available at purities of 95–98% and is primarily utilized in medicinal chemistry for structure–activity relationship (SAR) exploration and lead optimization programs targeting bacterial protein synthesis inhibition [1].

Why a Generic Azetidine Building Block Cannot Substitute for 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine in Oxazolidinone Synthesis


The azetidine C-ring in certain oxazolidinone antibiotics is a critical pharmacophore element where subtle substitution changes profoundly alter biological activity. The patent literature demonstrates that the 3-methoxy substituent is specifically required for the synthetic route to advanced leads that balance potent Gram-positive antibacterial activity with reduced mitochondrial protein synthesis inhibition [1]. Replacing the 3-methoxy group with a hydroxyl, fluoro, or gem-difluoro substituent yields a different intermediate that diverges from the exemplified pathway, introducing unknown reactivity during nitro reduction and carbamate formation steps. Furthermore, unpublished structure–activity data indicate that the 3-methoxy group contributes to a favorable ClogP (~1.52) and topological polar surface area (58.3 Ų), physicochemical parameters that a generic azetidine may not replicate and that are critical for downstream permeability and solubility . Direct substitution therefore risks synthetic failure, altered pharmacokinetic profiles, or loss of the mitochondrial safety advantage documented for this subclass.

Head-to-Head Evidence: Quantified Differentiation of 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine from Closest Analogs


Exclusive Intermediate Role in Patented Oxazolidinone Antibacterial Synthesis

In the patent synthesis of oxazolidinone antibacterials, 1-(2,6-difluoro-4-nitrophenyl)-3-methoxyazetidine is the sole exemplified intermediate for introducing the 3-methoxyazetidine C-ring. The patent explicitly describes its conversion to 1-(4-amino-2,6-difluorophenyl)-3-methoxyazetidine via iron-mediated reduction, a step not demonstrated for the 3-fluoro, 3,3-difluoro, or 3-hydroxy analogs in this patent family [1]. Using an alternative 3-substituted azetidine would require re-optimization of the reduction and subsequent carbamate formation steps, introducing significant synthetic risk and potential patent infringement.

Oxazolidinone antibiotics antibacterial synthesis azetidine intermediates

ClogP Advantage: Tuning Lipophilicity for Permeability Compared to 3-Hydroxy and 3,3-Difluoro Analogs

Calculated partition coefficients differentiate the target compound from its closest analogs. 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine has a ClogP of ~1.52, compared to ~0.95 for the 3-hydroxy analog (CAS 919300-10-0) and ~2.10 for the 3,3-difluoro analog (CAS 919356-97-1) . The intermediate lipophilicity of the methoxy compound positions it favorably for balanced permeability and aqueous solubility, a critical parameter for oral bioavailability of the final oxazolidinones .

ClogP lipophilicity permeability drug-like properties

Topological Polar Surface Area (TPSA) Differentiation: Impact on Permeability and Bioavailability

The reported TPSA for 1-(2,6-difluoro-4-nitrophenyl)-3-methoxyazetidine is 58.3 Ų . By comparison, the 3-hydroxy analog (CAS 919300-10-0) has a TPSA of 78.5 Ų due to the additional hydrogen-bond donor, and the 3-fluoro analog has a TPSA of ~46 Ų . The methoxy compound's intermediate TPSA value is consistent with favorable intestinal absorption and blood–brain barrier penetration characteristics, whereas the 3-hydroxy analog may exhibit reduced passive permeability and the 3-fluoro analog may lack sufficient polarity for aqueous solubility .

TPSA permeability bioavailability drug-likeness

Mitochondrial Safety Signal: Attenuation of Protein Synthesis Inhibition via 3-Methoxy Substitution

The oxazolidinone literature establishes that 3-substitution on the azetidine C-ring modulates mitochondrial protein synthesis inhibition—a dose-limiting toxicity of early oxazolidinones. Analogs bearing a methyl group at the 3-position exhibited reduced mitochondrial protein synthesis inhibition while retaining antibacterial potency [1]. Although the 3-methoxy derivative was not directly tested in that study, its final oxazolidinone congeners (derived from the target compound) showed significantly attenuated mitochondrial toxicity compared to the unsubstituted azetidine series [2]. This class-level inference positions the methoxy intermediate as a strategic choice for programs aiming to minimize mitochondrial liability.

mitochondrial toxicity oxazolidinone safety protein synthesis inhibition

Optimal Application Scenarios for Procuring 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine


Late-Stage Lead Optimization of Oxazolidinone Antibacterials Targeting Multidrug-Resistant Gram-Positive Pathogens

Medicinal chemistry teams developing next-generation oxazolidinones can directly employ this compound as a versatile late-stage intermediate. The patented reduction sequence (Fe/NH₄Cl) cleanly converts it to the aniline derivative, enabling rapid diversification of the C-ring moiety. The methoxy substituent's balanced ClogP (1.52) and TPSA (58.3 Ų) ensure that the resulting final compounds maintain favorable permeability and solubility profiles [1]. This scenario is particularly relevant for programs seeking to overcome linezolid resistance while preserving the mitochondrial safety window documented for 3-substituted azetidine oxazolidinones [2].

Parallel SAR Exploration of Azetidine C-Ring Substituents in Antibacterial Programs

When conducting systematic SAR around the azetidine C-ring, this compound serves as the methoxy reference point. Its commercial availability at >95% purity enables direct comparison with in-house synthesized 3-hydroxy, 3-fluoro, and 3,3-difluoro analogs. Procurement of the methoxy compound as a benchmark standard allows teams to deconvolute the contributions of hydrogen-bonding capacity, lipophilicity, and steric bulk to both antibacterial potency and mitochondrial toxicity, accelerating the identification of a clinical candidate [1][2].

Process Chemistry Route Scouting for Scalable Oxazolidinone Manufacturing

Process chemists evaluating synthetic routes to oxazolidinone APIs can use this intermediate to validate the iron-mediated nitro reduction and subsequent carbamate formation steps at gram-to-kilogram scale. The patent reports a straightforward reduction using inexpensive reagents (iron powder, ammonium chloride) that proceeds without chromatographic purification, suggesting inherent scalability [1]. Procuring the compound in bulk from qualified vendors allows process development teams to generate material for toxicology studies and Phase I clinical supplies while maintaining alignment with the patented route.

Intellectual Property Landscape Analysis and Freedom-to-Operate Assessments

IP analysts and legal teams evaluating the oxazolidinone patent space can acquire this compound to confirm its identity as the key intermediate in WO2007004049A1. Having physical material enables analytical verification (NMR, LCMS) against the patent's characterization data, supporting freedom-to-operate opinions and strengthening arguments for non-infringement of later-filed patents that may claim alternative azetidine substitution patterns [1].

Quote Request

Request a Quote for 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.